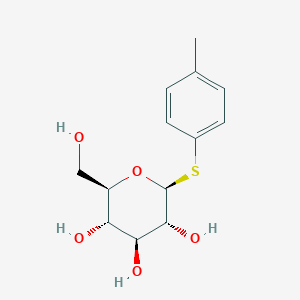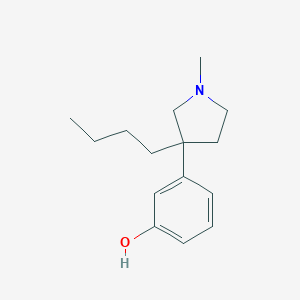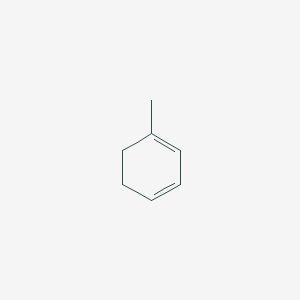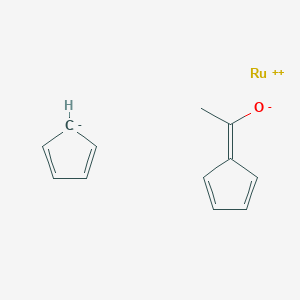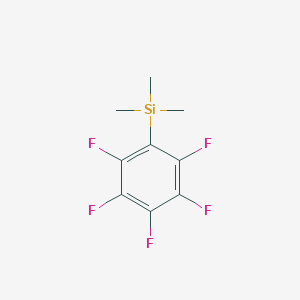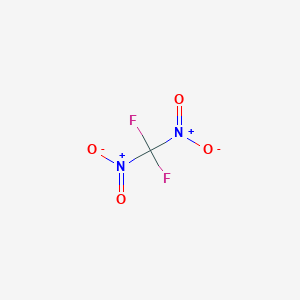
Difluorodinitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorodinitromethane (DFDN) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and highly reactive compound that is primarily used as a reagent in organic synthesis.
Mecanismo De Acción
Difluorodinitromethane is a highly reactive compound that readily undergoes nitration and other chemical reactions. Its explosive nature is due to the release of nitrogen gas upon detonation. The mechanism of action of Difluorodinitromethane is still not fully understood, but it is believed to involve the formation of highly reactive intermediates that undergo rapid decomposition.
Efectos Bioquímicos Y Fisiológicos
Difluorodinitromethane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe burns upon contact with skin. Inhalation of Difluorodinitromethane vapors can also cause respiratory problems and other health issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Difluorodinitromethane has several advantages as a reagent in organic chemistry, including its high reactivity and explosive nature. However, its highly toxic and explosive nature also make it difficult to handle and require careful handling and storage. Its use in lab experiments is therefore limited to specialized applications where its unique properties are required.
Direcciones Futuras
Future research on Difluorodinitromethane is likely to focus on its potential use as an explosive material and in the development of new organic compounds. The unique properties of Difluorodinitromethane make it an ideal candidate for use in various scientific research applications, and further research is likely to uncover new and innovative uses for this compound.
Métodos De Síntesis
Difluorodinitromethane can be synthesized by the reaction of difluoroamine with nitromethane. The reaction is highly exothermic and requires careful handling. The resulting product is a yellowish liquid that is highly explosive and should be handled with extreme caution.
Aplicaciones Científicas De Investigación
Difluorodinitromethane has been used in various scientific research applications, including the synthesis of new organic compounds, as a reagent in organic chemistry, and as a potential explosive material. Its high reactivity and explosive nature make it an ideal candidate for use in the development of new explosives.
Propiedades
Número CAS |
1185-11-1 |
|---|---|
Nombre del producto |
Difluorodinitromethane |
Fórmula molecular |
CF2N2O4 |
Peso molecular |
142.02 g/mol |
Nombre IUPAC |
difluoro(dinitro)methane |
InChI |
InChI=1S/CF2N2O4/c2-1(3,4(6)7)5(8)9 |
Clave InChI |
PLHQSNSLBKPCTC-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
SMILES canónico |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
Otros números CAS |
1185-11-1 |
Sinónimos |
Difluorodinitromethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



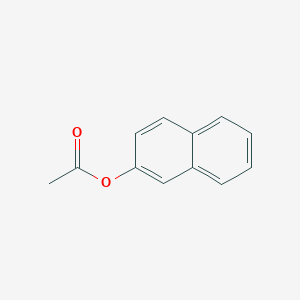
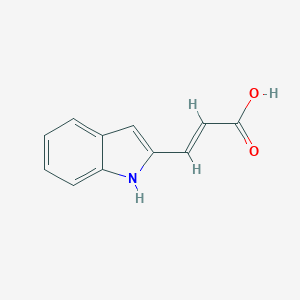
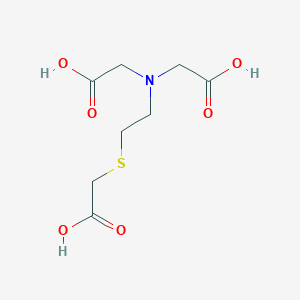
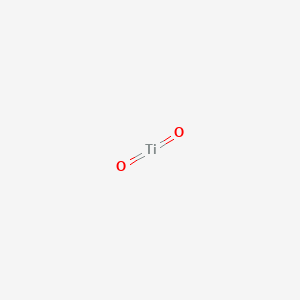
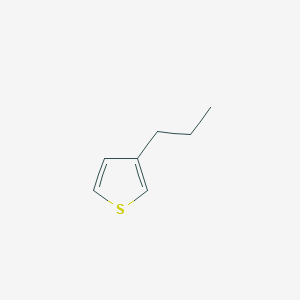
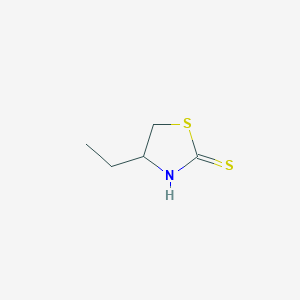
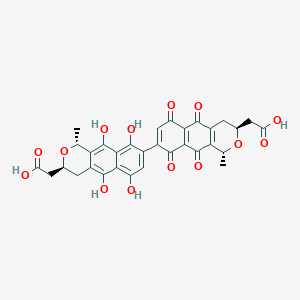
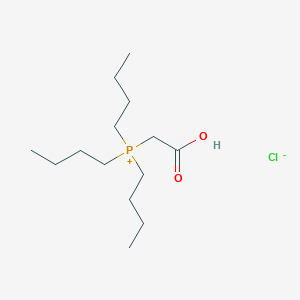
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
